molecular formula C12H9FN2O2 B14870362 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B14870362
M. Wt: 232.21 g/mol
InChI Key: HVAIZZZZLZBWHF-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation reagents like N-bromosuccinimide or nucleophiles such as amines and thiols can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its use in developing anti-inflammatory and anticancer agents.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptors by binding to their active sites. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrimidine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    4-Fluorophenyl-2-methylpyrimidine: Lacks the carboxylic acid group, affecting its reactivity and applications.

    6-(4-Chlorophenyl)-2-methylpyrimidine-4-carboxylic acid: Substitution of fluorine with chlorine alters its electronic properties.

Uniqueness

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects enhance its binding interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17)

InChI Key

HVAIZZZZLZBWHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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